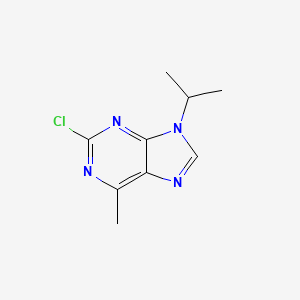
4-(methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid, commonly known as MOMC, is a five-carbon carboxylic acid that is used in a variety of scientific research applications. It is a versatile compound, as it can be used as both a building block and a reagent in organic synthesis. MOMC is a valuable tool for scientists due to its low toxicity, high solubility, and wide range of uses.
Wissenschaftliche Forschungsanwendungen
MOMC is widely used in scientific research due to its versatility. It is commonly used as a building block in organic synthesis, as it can be used to synthesize a variety of compounds. MOMC is also used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents. Additionally, MOMC is used in the synthesis of polymers, dyes, and other materials.
Wirkmechanismus
MOMC is known to interact with a variety of enzymes and proteins in the body. It is believed to act as an inhibitor of several enzymes, including cytochrome P450, lipoxygenase, and cyclooxygenase. Additionally, MOMC is known to interact with various receptors, including the serotonin receptor and the gamma-aminobutyric acid (GABA) receptor.
Biochemical and Physiological Effects
MOMC has been shown to have a variety of biochemical and physiological effects. In animal studies, MOMC has been shown to reduce inflammation, reduce pain, and improve wound healing. Additionally, MOMC has been found to have antioxidant and anti-cancer properties. It has also been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
MOMC is a valuable tool for scientists due to its low toxicity, high solubility, and wide range of uses. It is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, there are some limitations to using MOMC in laboratory experiments. For example, it is not soluble in organic solvents, and it can be difficult to purify. Additionally, its stability can be affected by exposure to light and heat.
Zukünftige Richtungen
The potential applications of MOMC are vast, and there are many possible future directions for research. One potential future direction is to investigate the use of MOMC in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to explore the potential of MOMC as an anti-cancer agent. Additionally, further research could be conducted to investigate the potential of MOMC as an anti-inflammatory agent. Finally, research could be conducted to explore the use of MOMC in the synthesis of novel materials and compounds.
Synthesemethoden
MOMC can be synthesized through a variety of methods. One of the most common methods is the reaction of 2-methyl-1,3-oxazole-5-carboxylic acid with 4-methoxymethylbenzyl bromide in the presence of sodium bicarbonate in an aqueous solution. This reaction is carried out at a temperature of 60°C for two hours. Other methods for synthesizing MOMC include the reaction of 2-methyl-1,3-oxazole-5-carboxylic acid with 4-methoxymethylbenzyl chloride, or the reaction of 2-methyl-1,3-oxazole-5-carboxylic acid with 4-methoxymethylbenzyl bromide in the presence of trimethylsilyl chloride.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid involves the reaction of 2-methyl-1,3-oxazole-5-carboxylic acid with methoxymethyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2-methyl-1,3-oxazole-5-carboxylic acid", "Methoxymethyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "To a solution of 2-methyl-1,3-oxazole-5-carboxylic acid in a suitable solvent (e.g. dichloromethane), add a base (e.g. triethylamine) and cool the solution to 0-5°C.", "Slowly add methoxymethyl chloride to the reaction mixture while maintaining the temperature at 0-5°C.", "Allow the reaction mixture to warm to room temperature and stir for several hours.", "Quench the reaction by adding water and extract the product into an organic solvent (e.g. ethyl acetate).", "Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate the solution under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography to obtain the desired product, 4-(methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid." ] } | |
CAS-Nummer |
1600292-31-6 |
Produktname |
4-(methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid |
Molekularformel |
C7H9NO4 |
Molekulargewicht |
171.2 |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



